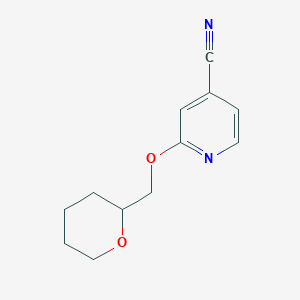
2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene is a chemical compound with the linear formula BrC6H3(F)OCH3 . It is also known as 4-Bromo-2-fluoroanisole . This compound is a fluorinated building block .
Molecular Structure Analysis
The molecular weight of 2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene is 205.02 . The compound’s structure can be represented by the SMILES string COc1ccc (Br)cc1F .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.545 (lit.) . It has a boiling point of 84 °C/7 mmHg (lit.) and a density of 1.59 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Compounds : This compound is used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols, which are derived from carbohydrate series such as d-gluco, d-galacto, l-rhamno, and others. These synthesized compounds have applications in the development of new pharmaceuticals and complex organic molecules (Francisco et al., 2004).
Development of Antimicrobial Agents : Derivatives of this compound, carrying various groups on the benzene ring, have been synthesized and shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Liaras et al., 2011).
Anti-Inflammatory Properties : Research has been conducted on derivatives of this compound for their anti-inflammatory properties. These studies indicate its potential use in developing new anti-inflammatory drugs (Daukšas et al., 1994).
Copolymerization Studies : The compound has been used in the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These studies are important for the development of new materials with potential applications in various industries (Hussain et al., 2019).
Organic Synthesis and Chemical Reactions : It is used in various organic synthesis and chemical reactions, such as the base-promoted dehydrohalogenation of 2-phenylsulphonylethyl bromide, chloride, and fluoride. Understanding these reactions is crucial for organic chemistry and material science (Fiandanese et al., 1973).
Fluorescent Compounds Synthesis : This compound has been used in the synthesis of intensely fluorescent azobenzenes. These compounds have applications in biological imaging and as fluorescent stains for living tissues (Yoshino et al., 2010).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is an eye irritant, skin irritant, and may cause short-term target organ toxicity .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFJZZSROPSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(2-methoxyethoxy)-benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

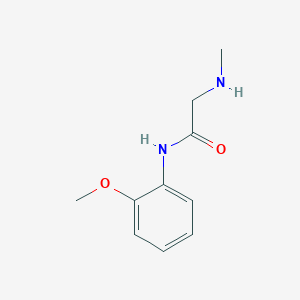
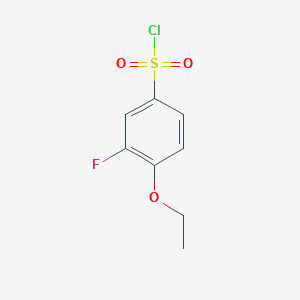
![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
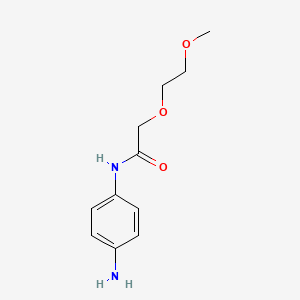
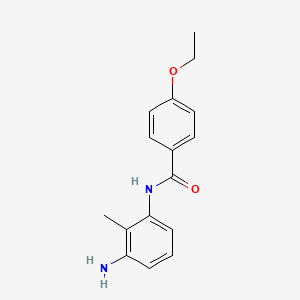
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)
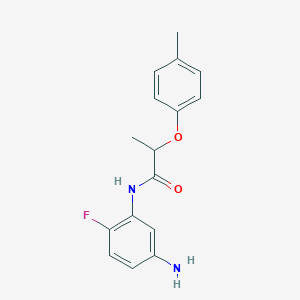

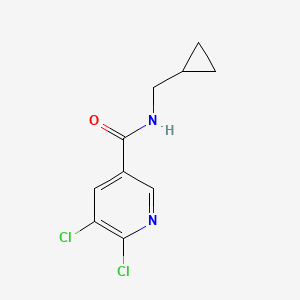
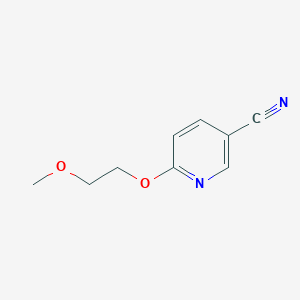
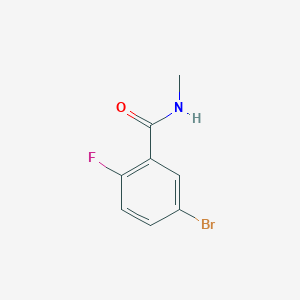
![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)
![((2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine](/img/structure/B3072586.png)
